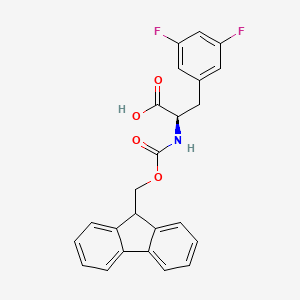

Fmoc-3,5-difluoro-D-phénylalanine

Vue d'ensemble

Description

Fmoc-3,5-difluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is primarily used in peptide synthesis and research due to its unique chemical properties .

Applications De Recherche Scientifique

Chemistry

Fmoc-3,5-difluoro-D-phenylalanine is extensively used in peptide synthesis, particularly in the development of novel peptides with enhanced stability and biological activity .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions due to its unique structural properties .

Medicine

The compound is investigated for its potential therapeutic applications, including the development of peptide-based drugs and diagnostic agents .

Industry

In the industrial sector, Fmoc-3,5-difluoro-D-phenylalanine is used in the production of high-quality peptides for various applications, including pharmaceuticals and biotechnology .

Mécanisme D'action

Target of Action

, suggesting that it may interact with proteins or peptides in the body.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis and degradation pathways.

Pharmacokinetics

, which could impact its bioavailability and distribution in the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,5-difluoro-D-phenylalanine typically involves the following steps:

Starting Material: The synthesis begins with 3,5-difluoro-D-phenylalanine.

Protection of the Amino Group: The amino group of 3,5-difluoro-D-phenylalanine is protected using the Fmoc group.

Industrial Production Methods

Industrial production of Fmoc-3,5-difluoro-D-phenylalanine follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 3,5-difluoro-D-phenylalanine are synthesized and purified.

Fmoc Protection: The amino group is protected using Fmoc chloride under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-3,5-difluoro-D-phenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Peptide Bond Formation: The compound is commonly used in solid-phase peptide synthesis, where it forms peptide bonds with other amino acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate are used under anhydrous conditions.

Peptide Synthesis: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in the presence of a base.

Major Products Formed

Peptides: The primary products are peptides with Fmoc-3,5-difluoro-D-phenylalanine incorporated into their sequences.

Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophiles used in substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Fmoc-3,4,5-trifluoro-D-phenylalanine

- Fmoc-3,5-difluoro-L-phenylalanine

- Fmoc-pentafluoro-L-phenylalanine

Uniqueness

Fmoc-3,5-difluoro-D-phenylalanine is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance between stability and reactivity, making it suitable for various research and industrial applications .

Activité Biologique

Fmoc-3,5-difluoro-D-phenylalanine (Fmoc-3,5-dF-Phe) is a fluorinated derivative of phenylalanine, distinguished by the presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring, along with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and has garnered attention for its unique chemical and biological properties, which enhance its application in various fields, including medicinal chemistry and biochemistry.

Molecular Formula: C24H19F2NO4

Molecular Weight: 423.40 g/mol

CAS Number: 205526-25-6

The incorporation of fluorine atoms significantly alters the physicochemical properties of the compound, influencing its reactivity and stability during chemical reactions and biological processes .

Fmoc-3,5-dF-Phe exhibits distinct biological activities attributed to its structural characteristics. The fluorinated phenylalanine derivative participates in:

- Peptide Bond Formation: It is commonly employed in solid-phase peptide synthesis (SPPS), where it facilitates the formation of peptide bonds with other amino acids. The Fmoc group allows for selective deprotection under mild conditions, making it suitable for synthesizing complex peptides .

- Protein Interactions: The unique structure aids in studying protein-protein and enzyme-substrate interactions. Its altered hydrophobicity and steric properties can affect binding affinities and specificities, making it a valuable tool in biochemical research .

Biological Activity

Recent studies have highlighted the biological implications of incorporating Fmoc-3,5-dF-Phe into peptides. Key findings include:

Anticancer Activity

Research indicates that peptides containing Fmoc-3,5-dF-Phe exhibit enhanced anticancer properties compared to their non-fluorinated counterparts. The presence of fluorine can influence cellular uptake and bioavailability, potentially leading to improved therapeutic efficacy against various cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor in enzymatic reactions. For instance, studies show that peptides incorporating Fmoc-3,5-dF-Phe can effectively inhibit specific kinases, which are crucial in cancer progression and signaling pathways .

Case Studies

-

Peptide Synthesis for Drug Development:

A study synthesized a series of peptides using Fmoc-3,5-dF-Phe to evaluate their biological activity against cancer cells. Results demonstrated that these peptides exhibited a significant reduction in cell viability in vitro compared to control groups without fluorinated amino acids. -

Fluorine-Thiol Displacement Reaction:

Another innovative approach involved using Fmoc-3,5-dF-Phe in a fluorine-thiol displacement reaction to create macrocyclic peptides. This method showcased the compound's versatility and potential for creating complex structures with enhanced biological activity .

Comparison with Similar Compounds

To understand the unique properties of Fmoc-3,5-dF-Phe better, it is useful to compare it with other fluorinated phenylalanines:

| Compound Name | Molecular Weight | Unique Features |

|---|---|---|

| Fmoc-3,4,5-trifluoro-D-phenylalanine | 438.40 g/mol | Greater reactivity due to three fluorine atoms |

| Fmoc-3,5-difluoro-L-phenylalanine | 423.40 g/mol | Similar structure but different stereochemistry |

| Fmoc-pentafluoro-L-phenylalanine | 453.40 g/mol | Increased lipophilicity and potential bioactivity |

Propriétés

IUPAC Name |

(2R)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEQBZISDRNPFC-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427324 | |

| Record name | Fmoc-3,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-25-6 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-3,5-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.